molecular formula C19H38N2 B13135928 4,4'-Methylenebis(2-ethyl-6-methylcyclohexanamine)

4,4'-Methylenebis(2-ethyl-6-methylcyclohexanamine)

Cat. No.: B13135928
M. Wt: 294.5 g/mol
InChI Key: OZTBUYKEBWNOKR-UHFFFAOYSA-N
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Description

4,4’-Methylenebis(2-ethyl-6-methylcyclohexanamine) is an organic compound that belongs to the class of alicyclic diamines. It is primarily used as a building block in the production of polyamides and epoxy resins. This compound is known for its high chemical resistance, transparency, and high glass transition temperatures, making it valuable in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Methylenebis(2-ethyl-6-methylcyclohexanamine) typically involves the reaction of 2-ethyl-6-methylcyclohexanone with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Condensation Reaction: 2-ethyl-6-methylcyclohexanone reacts with formaldehyde in the presence of a base to form an intermediate.

    Ammonolysis: The intermediate is then treated with ammonia to yield 4,4’-Methylenebis(2-ethyl-6-methylcyclohexanamine).

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves the use of catalysts to enhance the reaction rate and yield. The final product is purified through distillation and crystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4,4’-Methylenebis(2-ethyl-6-methylcyclohexanamine) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products Formed

Scientific Research Applications

4,4’-Methylenebis(2-ethyl-6-methylcyclohexanamine) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Methylenebis(2-ethyl-6-methylcyclohexanamine) involves its interaction with various molecular targets. The compound acts as a nucleophile, reacting with electrophilic centers in other molecules. This interaction leads to the formation of stable complexes, which can alter the properties and functions of the target molecules. The pathways involved include nucleophilic addition and substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Methylenebis(2-ethyl-6-methylcyclohexanamine) is unique due to its specific combination of ethyl and methyl groups, which impart distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high chemical resistance and stability .

Properties

Molecular Formula

C19H38N2

Molecular Weight

294.5 g/mol

IUPAC Name

4-[(4-amino-3-ethyl-5-methylcyclohexyl)methyl]-2-ethyl-6-methylcyclohexan-1-amine

InChI

InChI=1S/C19H38N2/c1-5-16-10-14(7-12(3)18(16)20)9-15-8-13(4)19(21)17(6-2)11-15/h12-19H,5-11,20-21H2,1-4H3

InChI Key

OZTBUYKEBWNOKR-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(CC(C1N)C)CC2CC(C(C(C2)CC)N)C

Origin of Product

United States

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